(R)-4-Tosyloxy-1,2-epoxybutane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2R)-oxiran-2-yl]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-7-6-10-8-14-10/h2-5,10H,6-8H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCUYWYPDMKZOQ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H]2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472230 | |
| Record name | 2-[(2R)-Oxiran-2-yl]ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213262-97-6 | |
| Record name | 2-[(2R)-Oxiran-2-yl]ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for R 4 Tosyloxy 1,2 Epoxybutane
Asymmetric Epoxidation of Allylic Alcohols
A primary route to (R)-4-Tosyloxy-1,2-epoxybutane involves the asymmetric epoxidation of a suitable allylic alcohol precursor. This method establishes the crucial stereocenter at the epoxide.
The Sharpless Asymmetric Epoxidation (SAE) is a renowned and powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary or secondary allylic alcohols. wikipedia.org The reaction employs a catalytic system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET). wikipedia.orgdalalinstitute.com The oxidizing agent is typically tert-butyl hydroperoxide (TBHP). dalalinstitute.com The choice of the chiral tartrate ligand, either (+)-DET or (-)-DET, dictates the stereochemical outcome of the epoxidation, allowing for the selective formation of one of the two possible enantiomers of the epoxy alcohol. jiwaji.edu
For the synthesis of the precursor to this compound, the SAE of an appropriate allylic alcohol is a key step. The resulting chiral epoxy alcohol can then be converted to the final product. The SAE reaction is known for its high enantioselectivity and has been widely applied in the total synthesis of natural products. wikipedia.org The reaction is typically carried out in the presence of 3Å molecular sieves, which are crucial for the catalyst's activity. wikipedia.org
A general representation of the Sharpless Asymmetric Epoxidation is shown below:
Table 1: Key Reagents in Sharpless Asymmetric Epoxidation
| Reagent | Function |
|---|---|
| Titanium tetra(isopropoxide) | Forms the active catalyst complex |
| Diethyl tartrate (DET) | Chiral ligand that induces enantioselectivity |
| tert-Butyl hydroperoxide (TBHP) | Oxidizing agent |
| Allylic alcohol | Substrate |
| Molecular Sieves (3Å) | Additive to enhance catalyst activity |
While the Sharpless epoxidation is a dominant strategy, other catalytic asymmetric epoxidation methods have been developed. These include the Jacobsen epoxidation, which can be advantageous as it does not strictly require an allylic alcohol substrate and tolerates a wider range of functional groups. wikipedia.org Organocatalytic methods, utilizing chiral primary amine salts, have also been explored for the asymmetric epoxidation of α,β-unsaturated ketones, which could potentially be adapted for precursors to this compound. uni-koeln.de These alternative strategies offer different substrate scopes and catalytic conditions, providing flexibility in synthetic design. sci-hub.se
Preparation from Chiral 1,2-Epoxy-3-alkanol Tosylates
This approach involves the synthesis of a chiral 1,2-epoxy-3-alkanol intermediate, which is then tosylated to yield the target molecule.
The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgacsgcipr.org This reaction utilizes osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand. wikipedia.org The choice of ligand, typically (DHQ)2PHAL or (DHQD)2PHAL, determines the facial selectivity of the dihydroxylation, leading to the formation of a specific enantiomer of the diol. wikipedia.orgorganic-chemistry.org Commercially available premixed reagents, known as AD-mix-α and AD-mix-β, simplify the experimental procedure. wikipedia.org
In the context of synthesizing this compound, a suitable alkynol can be reduced to the corresponding alkene and then subjected to Sharpless Asymmetric Dihydroxylation to produce a chiral diol. mdpi.com This diol intermediate is then further functionalized. Research has shown the successful synthesis of chiral 1,2-epoxy-3-alkanol tosylates from alkynols in a three-step process where the Sharpless AD reaction is the key step, achieving good yields. researchgate.net
The conversion of a primary hydroxyl group to a tosylate is a common and crucial transformation in organic synthesis. This is because the hydroxyl group is a poor leaving group, whereas the tosylate group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.org The reaction is typically carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. masterorganicchemistry.com An important feature of this reaction is that it proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. libretexts.org
In the synthesis of this compound from a chiral diol precursor, the primary hydroxyl group is selectively tosylated. nih.govchim.it This chemoselectivity can be achieved due to the higher reactivity of the primary hydroxyl group compared to the secondary one. nih.gov
Table 2: Comparison of Hydroxyl and Tosylate as Leaving Groups
| Group | Leaving Group Ability | Reason |
|---|---|---|
| Hydroxyl (-OH) | Poor | Hydroxide (B78521) ion (OH-) is a strong base. masterorganicchemistry.com |
| Tosylate (-OTs) | Excellent | The negative charge on the leaving oxygen is stabilized by resonance. libretexts.org |
Derivatization from Precursor Butanediol (B1596017) Derivatives
Another synthetic route involves starting from butanediol derivatives. For instance, a novel approach for the synthesis of epoxybutane has been developed via the decarboxylation of butenyl carbonate derived from butanediol. nih.gov While this specific example leads to the racemic epoxide, the principle of utilizing butanediol as a starting material can be adapted for an asymmetric synthesis. By employing chiral butanediol derivatives or introducing chirality through enzymatic or chemical resolution, this pathway could potentially lead to this compound. The key would be the stereoselective formation of the epoxide and the subsequent tosylation of the appropriate hydroxyl group.
Alternative Synthetic Approaches for Analogous Tosyloxy Epoxides
This section details three alternative synthetic methodologies that, while not directly producing this compound, are crucial for synthesizing analogous structures and key intermediates. These methods highlight the versatility of tosyl groups in synthetic organic chemistry.
Synthesis of (S,S)-4-(Tosyloxymethyl)-2-phenyl-1,3-dioxane
The synthesis of (S,S)-4-(Tosyloxymethyl)-2-phenyl-1,3-dioxane is a multi-step process that begins with the creation of a protected diol, which is then functionalized. This approach is fundamental for creating chiral building blocks where specific stereochemistry is required. The general strategy involves the acid-catalyzed acetalization of a chiral triol with benzaldehyde (B42025) to form a 1,3-dioxane, followed by the tosylation of the remaining primary hydroxyl group.
The initial step is the reaction between a suitable chiral starting material, such as (2S)-butane-1,2,4-triol, and benzaldehyde. thieme-connect.de This reaction is typically catalyzed by a Brønsted or Lewis acid, such as p-toluenesulfonic acid (p-TsOH), in a solvent like toluene (B28343) that allows for the removal of water via a Dean-Stark apparatus. organic-chemistry.org This drives the equilibrium towards the formation of the dioxane product. The result of this step is the formation of [(2S,4S)-2-phenyl-1,3-dioxan-4-yl]methanol. lookchem.com
The second step involves the selective tosylation of the primary hydroxyl group of the newly formed dioxane. The compound is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. Pyridine acts as a catalyst and also neutralizes the hydrochloric acid byproduct generated during the reaction. This yields the target molecule, (S,S)-4-(Tosyloxymethyl)-2-phenyl-1,3-dioxane.
| Step | Reactants | Reagents/Catalyst | Product |
| 1. Acetal Formation | (2S)-Butane-1,2,4-triol, Benzaldehyde | p-Toluenesulfonic acid | [(2S,4S)-2-phenyl-1,3-dioxan-4-yl]methanol |
| 2. Tosylation | [(2S,4S)-2-phenyl-1,3-dioxan-4-yl]methanol | p-Toluenesulfonyl chloride, Pyridine | (S,S)-4-(Tosyloxymethyl)-2-phenyl-1,3-dioxane |
Preparation via Ring Closure of Hydroxy-Tosylates
A common and effective method for synthesizing epoxides is through the intramolecular cyclization of a hydroxy-tosylate. This reaction, a variation of the Williamson ether synthesis, proceeds via an intramolecular SN2 mechanism. The process begins with a diol, which is selectively tosylated at one hydroxyl group, leaving the other free.
Upon treatment with a base, the free hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the tosylate leaving group. This attack results in the displacement of the tosylate and the formation of a three-membered epoxide ring. The stereochemistry of this reaction is well-defined; for the ring closure to occur, the hydroxyl group and the tosylate group must be in an anti-periplanar conformation, leading to an inversion of configuration at the carbon center that is attacked.
For example, treatment of cis-hydroxy-tosylates with a strong base like potassium t-butoxide in t-butyl alcohol can lead to the corresponding epoxides. lookchem.com This method is widely applicable and has been used in the synthesis of various complex molecules and drug intermediates. sigmaaldrich.com The choice of base is crucial; strong, non-nucleophilic bases are preferred to avoid side reactions. The reaction conditions, such as solvent and temperature, can also be optimized to improve yields and selectivity. For instance, potassium t-butoxide in a mixture of THF and isopropanol (B130326) has been shown to be effective for the ring closure of a hydroxy mesylate to an epoxide in high yield and enantiomeric excess. sigmaaldrich.com
| Substrate Type | Base | General Outcome | Key Feature |
| Acyclic Hydroxy-Tosylate | Potassium t-butoxide (KOtBu), Sodium hydroxide (NaOH) | Epoxide formation | Intramolecular SN2 cyclization |
| cis-Hydroxy-Tosylate | Potassium t-butoxide (KOtBu) | Epoxide formation | syn-elimination–ring closure |
| Hydroxy Mesylate | Potassium t-butoxide (KOtBu) | Epoxide formation | High yield and enantiomeric excess |
Synthesis of α-Tosyloxy Ketones as Related Precursors
α-Tosyloxy ketones are versatile synthetic intermediates that can be used to access a wide variety of α-chiral ketone derivatives. Current time information in Bangalore, IN. Their synthesis has been the subject of extensive research, with several effective methods now available.
One common approach involves the direct oxidation of ketones with hypervalent iodine reagents in the presence of p-toluenesulfonic acid or its derivatives. For instance, ketones can react with [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) to generate α-tosyloxy ketones in situ. This method can be performed as a one-pot procedure where the α-tosyloxy ketone is immediately treated with a nucleophile, such as sodium azide (B81097), to form α-azido ketones. nih.gov An alternative is to generate HTIB in situ from iodosobenzene (B1197198) and p-toluenesulfonic acid, which is often more convenient.
Significant advancements have been made in the enantioselective synthesis of α-tosyloxy ketones. Current time information in Bangalore, IN.google.com Highly enantioselective methods have been developed using chiral iodine(III) reagents with enol esters as substrates. Current time information in Bangalore, IN. This approach has achieved unprecedented levels of enantioselectivity, which had been a long-standing challenge in the field. Current time information in Bangalore, IN.google.com The reaction can be performed under both stoichiometric and catalytic conditions, with the catalytic variant offering greater efficiency. Current time information in Bangalore, IN. These methods have expanded the utility of α-tosyloxy ketones as chiral building blocks in synthetic chemistry. organic-chemistry.org
| Starting Material | Reagent(s) | Product | Notable Finding |
| Ketones | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | α-Tosyloxy Ketone | Can be used in one-pot reactions for further functionalization. |
| Ketones | Iodosobenzene, p-Toluenesulfonic acid | α-Tosyloxy Ketone | In situ generation of HTIB simplifies the procedure. |
| Enol Esters | Chiral Iodine(III) Reagents | Chiral α-Tosyloxy Ketone | Achieves high levels of enantioselectivity (>90% ee). Current time information in Bangalore, IN. |
| Olefins | Diacetoxyiodobenzene, Arylsulfonic acids | α-Tosyloxy Ketone | A one-pot sequence involving epoxidation, displacement, and oxidation. organic-chemistry.org |
Stereochemical Control and Aspects in R 4 Tosyloxy 1,2 Epoxybutane Chemistry
Chirality Transfer and Retention/Inversion Mechanisms in Epoxide Chemistry
The reactions of (R)-4-Tosyloxy-1,2-epoxybutane are characterized by the transfer of its inherent chirality to the product molecules. The stereochemical outcome of these reactions, whether it proceeds with retention or inversion of configuration, is dictated by the reaction mechanism, particularly the nature of the nucleophile and the reaction conditions.
The opening of the epoxide ring in this compound typically proceeds via an S(_N)2 mechanism. In this type of reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group. youtube.comlibretexts.org This "backside attack" results in an inversion of the stereochemical configuration at the site of attack. libretexts.org For instance, when a nucleophile attacks the C2 carbon of the epoxide, the stereochemistry at this center is inverted in the resulting product.
The tosyloxy group in this compound can also influence the stereochemical course of the reaction. For example, in the presence of lithium halides, tosyloxy epoxides undergo highly regioselective opening of the oxirane ring to form 3-iodohydrins, which can then be further transformed into optically active alcohols with high yields. researchgate.net
Enantiomeric Purity Assessment and Control
The effectiveness of this compound as a chiral building block is directly dependent on its enantiomeric purity. Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other in a mixture. pdx.edu Accurate determination and control of enantiomeric purity are therefore essential in asymmetric synthesis. polyu.edu.hk
Several analytical techniques are employed to assess the enantiomeric purity of chiral compounds like this compound. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and reliable method. masterorganicchemistry.comnih.gov Chiral gas chromatography (GC) and capillary electrophoresis (CE) with chiral selectors are also widely used for enantiomeric separation and quantification. masterorganicchemistry.commdpi.com Nuclear magnetic resonance (NMR) spectroscopy, in conjunction with chiral solvating agents or chiral shift reagents, can also be used to determine enantiomeric excess. libretexts.orgnih.gov
The control of enantiomeric purity begins with the synthesis of this compound itself. Enantioselective epoxidation of the corresponding alkene is a key strategy for producing the desired enantiomer with high ee. msu.edu Furthermore, kinetic resolution, a process where one enantiomer reacts faster than the other, can be employed to enhance the enantiomeric purity of a racemic or enantioenriched mixture. mdpi.com For instance, lipase-catalyzed kinetic resolution has been successfully used to obtain enantiopure building blocks from racemic chlorohydrins. mdpi.com
The table below summarizes common methods for determining the enantiomeric purity of chiral compounds.
| Method | Principle | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Widely used for separation and quantification of enantiomers in various samples. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. masterorganicchemistry.com | Analysis of volatile chiral compounds. |
| Chiral CE | Differential migration of enantiomers in a capillary under the influence of a chiral selector. mdpi.com | Separation of charged or neutral chiral molecules. |
| NMR Spectroscopy | Use of chiral solvating or shift reagents to induce chemical shift differences between enantiomers. libretexts.org | Determination of enantiomeric excess in solution. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral sample. pdx.edu | Provides a measure of optical purity, which can be related to enantiomeric excess. |
Diastereoselective Processes Involving Tosyloxy Epoxides
When a chiral molecule like this compound reacts with another chiral reagent or a prochiral substrate with facial bias, diastereomeric products can be formed in unequal amounts. This phenomenon is known as diastereoselectivity. youtube.com Diastereoselective reactions are of great importance in organic synthesis as they allow for the creation of multiple stereocenters with a defined relative stereochemistry.
The reaction of this compound with a nucleophile can be highly diastereoselective, particularly when the nucleophile itself is chiral or when the reaction is carried out in the presence of a chiral catalyst. The inherent chirality of the tosyloxy epoxide directs the approach of the nucleophile, favoring the formation of one diastereomer over the other.
For example, the nucleophilic epoxidation of γ-hydroxy-α,β-unsaturated esters has been shown to be highly stereoselective, yielding the syn isomer. researchgate.net The stereochemical outcome of these reactions can often be predicted using models like the Felkin-Ahn model, which considers the steric and electronic effects of the substituents on the chiral center. msu.edu The choice of solvent can also significantly influence the diastereoselectivity of reactions involving epoxides. researchgate.net
The table below presents examples of diastereoselective reactions involving epoxides, highlighting the starting materials, reagents, and the resulting diastereomeric outcome.
| Starting Epoxide | Reagent(s) | Major Diastereomeric Product | Reference |
| γ-hydroxy-α,β-unsaturated ester | Lithium-tert-butylperoxide | syn-epoxide | researchgate.net |
| 2′-Tosyloxychalcone epoxide | Alkali | Flavonol | researchgate.net |
| N,N-disubstituted 1,2-epoxy-3-aminocyclopentane | Amines | C1 adduct | beilstein-journals.org |
| Diketopiperazine diene | NBS, H₂O then base | cis-bis-epoxide | nih.gov |
The ability to control both enantioselectivity and diastereoselectivity is a cornerstone of modern asymmetric synthesis, and chiral building blocks like this compound play a pivotal role in this endeavor.
Reactivity and Reaction Mechanisms of R 4 Tosyloxy 1,2 Epoxybutane
Epoxide Ring-Opening Reactions
The three-membered epoxide ring in (R)-4-Tosyloxy-1,2-epoxybutane is susceptible to ring-opening reactions due to significant ring strain. pressbooks.pubmasterorganicchemistry.com These reactions can be initiated by nucleophiles under basic or neutral conditions, or catalyzed by acids. The regioselectivity and stereochemistry of the ring-opening are highly dependent on the reaction conditions and the nature of the nucleophile.
Nucleophilic Ring Opening with Lithium Halides: Regio- and Stereoselectivity
The reaction of this compound with lithium halides, such as lithium iodide (LiI), leads to a highly regioselective opening of the epoxide ring. researchgate.net The halide ion, acting as a nucleophile, preferentially attacks the less sterically hindered carbon of the epoxide (C1). This is characteristic of an S(_N)2 mechanism, where the nucleophile attacks from the backside, leading to an inversion of stereochemistry at the attacked carbon. libretexts.org
The reaction with lithium halides is a key step in the synthesis of various optically active compounds. researchgate.net For instance, the resulting halohydrin can be further transformed into other useful intermediates. researchgate.net
Table 1: Regioselectivity of Epoxide Ring-Opening with Lithium Halides
| Reactant | Nucleophile | Major Product | Regioselectivity |
|---|---|---|---|
| This compound | LiI | (R)-1-Iodo-4-tosyloxybutan-2-ol | Attack at C1 |
| This compound | LiBr | (R)-1-Bromo-4-tosyloxybutan-2-ol | Attack at C1 |
| This compound | LiCl | (R)-1-Chloro-4-tosyloxybutan-2-ol | Attack at C1 |
The stereochemistry of the starting material is crucial for the synthesis of specific enantiomers of the final products. The (R)-configuration of the starting epoxide ensures the formation of a specific stereoisomer of the halohydrin product.
Acid-Catalyzed Ring Opening Mechanisms
Under acidic conditions, the epoxide oxygen is first protonated, which makes the epoxide a better electrophile. libretexts.orgmasterorganicchemistry.com The subsequent nucleophilic attack can proceed via a mechanism that has characteristics of both S(_N)1 and S(_N)2 pathways. libretexts.orglibretexts.org
The regioselectivity of the acid-catalyzed ring-opening depends on the substitution pattern of the epoxide. libretexts.orgopenstax.org For epoxides with primary and secondary carbons, the nucleophile preferentially attacks the less substituted carbon, which is an S(_N)2-like outcome. libretexts.orgopenstax.org However, if one of the carbons is tertiary, the attack occurs at the more substituted carbon, which is an S(_N)1-like result, due to the stabilization of the partial positive charge that develops at this carbon in the transition state. libretexts.org
In the case of this compound, both epoxide carbons are secondary. Therefore, nucleophilic attack under acidic conditions is expected to occur primarily at the less sterically hindered C1 carbon. The reaction with anhydrous hydrogen halides (HX) in an ether solvent, for instance, would yield a trans-halohydrin. libretexts.org
Base-Catalyzed Ring Opening
In the presence of a strong, basic nucleophile, the epoxide ring can be opened without prior protonation. pressbooks.pubopenstax.org This reaction proceeds through a classic S(_N)2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the opening of the ring. pressbooks.publibretexts.org
Due to steric hindrance, the nucleophile will preferentially attack the less substituted carbon atom of the epoxide. pressbooks.pubopenstax.org For this compound, this means the attack will occur at the C1 position. This regioselectivity is a key feature of base-catalyzed epoxide ring-opening reactions. d-nb.info The reaction results in an inversion of configuration at the carbon atom that is attacked. A variety of nucleophiles can be used, including hydroxides, alkoxides, and amines. pressbooks.pub
Substitutive Transformations Involving the Tosylate Group
The tosylate group (TsO-) attached to the C4 carbon of the molecule is an excellent leaving group, making this position susceptible to nucleophilic substitution and elimination reactions.
Mechanisms of Nucleophilic Substitution (S(_N)1/S(_N)2) at the Tosylate-Bearing Carbon
Nucleophilic substitution reactions at the carbon bearing the tosylate group can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. savemyexams.com
The S(_N)2 mechanism involves a one-step process where the nucleophile attacks the carbon atom at the same time as the tosylate group leaves. savemyexams.com This results in an inversion of stereochemistry at the reaction center. S(_N)2 reactions are favored by strong nucleophiles and substrates that are not sterically hindered. ulethbridge.ca
The S(_N)1 mechanism, on the other hand, is a two-step process. masterorganicchemistry.com First, the leaving group departs to form a carbocation intermediate. masterorganicchemistry.com This is the slow, rate-determining step. masterorganicchemistry.com In the second step, the nucleophile attacks the carbocation. masterorganicchemistry.com Because the carbocation is planar, the nucleophile can attack from either side, leading to a mixture of enantiomers (racemization). S(_N)1 reactions are favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. youtube.com
For this compound, the carbon bearing the tosylate is a secondary carbon. Secondary substrates can undergo both S(_N)1 and S(_N)2 reactions, and the predominant pathway will depend on the specific reaction conditions.
Table 2: Factors Influencing S(_N)1 vs. S(_N)2 Mechanisms
| Factor | S(_N)1 | S(_N)2 |
|---|---|---|
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |
| Nucleophile | Weak | Strong |
| Solvent | Polar Protic | Polar Aprotic |
| Leaving Group | Good | Good |
| Stereochemistry | Racemization | Inversion |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
Elimination Reactions to Form Unsaturated Structures
In addition to substitution, the presence of a good leaving group like tosylate allows for elimination reactions to occur, leading to the formation of unsaturated compounds. njchm.commasterorganicchemistry.com These reactions typically require a base to abstract a proton from a carbon atom adjacent to the carbon bearing the leaving group. njchm.com
Elimination reactions can also proceed through different mechanisms, primarily E1 and E2. The E2 mechanism is a one-step, concerted process where the base removes a proton, and the leaving group departs simultaneously to form a double bond. The E1 mechanism is a two-step process that begins with the formation of a carbocation, followed by the removal of a proton by a base to form the double bond.
In the case of this compound, an elimination reaction would involve the removal of a proton from C3 and the departure of the tosylate group from C4, resulting in the formation of a double bond between C3 and C4. This would lead to a molecule containing both an epoxide and an alkene functionality. The choice of base and reaction conditions can influence the competition between substitution and elimination reactions. masterorganicchemistry.com
Reductions of the Epoxide and Tosylate Functionalities
The presence of both an epoxide and a tosylate group in this compound allows for a range of reductive transformations, targeting one or both functionalities depending on the chosen reagent and reaction conditions.
Reductive Ring Opening to Alcohols
The reductive opening of the epoxide ring is a common strategy to generate alcohols. researchgate.net This transformation is typically achieved using hydride reagents. careerendeavour.com Strong reducing agents, such as Lithium aluminum hydride (LiAlH₄), are capable of reducing not only the epoxide but also the tosylate group, leading to the formation of diols. masterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on one of the epoxide carbons. chemistrysteps.com Under standard SN2 conditions, the attack occurs at the sterically less hindered C1 carbon, yielding butane-1,2-diol after reduction of the tosylate at C4. Attack at the C2 carbon would result in butane-1,3-diol. The choice of reducing agent and conditions can influence the regioselectivity of the ring opening. libretexts.org
Table 1: Reductive Ring Opening of this compound
| Reagent | Product(s) | Notes |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Butane-1,2-diol, Butane-1,3-diol | Strong reducing agent; reduces both epoxide and tosylate functionalities. masterorganicchemistry.comlibretexts.org |
| Sodium borohydride (B1222165) (NaBH₄) | (R)-1-Tosyloxybutane-2,4-diol | Milder reagent; may selectively reduce the epoxide under specific conditions, but is generally not strong enough to reduce the tosylate. careerendeavour.com |
Deoxygenation to Alkenes
The deoxygenation of epoxides provides a method for synthesizing alkenes. researchgate.net This process involves the removal of the oxygen atom from the oxirane ring, effectively acting as a deprotection of a C=C double bond. researchgate.net Various reagents can accomplish this transformation, often utilizing low-valent transition metals or organophosphorus compounds that can abstract the oxygen atom. For this compound, this reaction would yield (R)-4-tosyloxybut-1-ene or its isomers. The reaction is often stereospecific, with the geometry of the resulting alkene depending on the mechanism of the specific deoxygenation agent used. researchgate.net
Table 2: Deoxygenation of this compound
| Reagent Class | Example Reagent | Product |
|---|---|---|
| Low-valent Tungsten complexes | [W(CO)₆] | (R)-4-tosyloxybut-1-ene |
| Phosphines | Triphenylphosphine (PPh₃) | (R)-4-tosyloxybut-1-ene |
| Low-valent Vanadium complexes | [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] | (R)-4-tosyloxybut-1-ene |
Reduction of 2,3-Epoxy Tosylates to 1-Tosyloxy-2-alkanols
A significant and synthetically useful reaction is the chemoselective reduction of the epoxide moiety in 2,3-epoxy tosylates without affecting the tosylate group. This transformation can be achieved with high efficiency and regioselectivity using Diisobutylaluminium hydride (DIBAL-H). researchgate.netdeepdyve.com The reaction, typically conducted at low temperatures in a solvent like dichloromethane, yields enantiomerically enriched 1-tosyloxy-2-alkanols in high yields. researchgate.netdeepdyve.com This method is valuable as the resulting products can be further elaborated through nucleophilic substitution of the tosylate group to access a variety of optically active alcohols. researchgate.net
Table 3: Chemoselective Reduction of this compound
| Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| DIBAL-H | Dichloromethane or Ether | -40 °C | (R)-1-(Tosyloxy)butan-2-ol | High (typically 94-98%) researchgate.net |
Pericyclic and Rearrangement Reactions
Beyond simple reductions, the strained epoxide ring in this compound and its derivatives can undergo rearrangements, often catalyzed by acids or Lewis acids, to yield structurally diverse products.
Rearrangement Opening of Epoxy Alcohols
While the starting material is an epoxy tosylate, its derivatives, particularly the corresponding epoxy alcohols, are known to undergo rearrangement upon ring-opening. researchgate.net Lewis acid-catalyzed rearrangements of α,β-epoxy tosylates can proceed via cation-like intermediates to afford α-keto tosylates. jst.go.jp For instance, treatment of an epoxy tosylate with a Lewis acid such as ethylaluminum dichloride (EtAlCl₂) can induce a rearrangement to yield a ketone. jst.go.jp Similarly, the acid-catalyzed rearrangement of 2,3-epoxy alcohols can lead to the formation of various products, including aldehydes, ketones, and diols, through complex mechanistic pathways involving hydride or alkyl shifts. synthical.comucl.ac.uk
Table 4: Lewis Acid-Catalyzed Rearrangement of Epoxy Tosylates
| Substrate | Lewis Acid | Product Type |
|---|---|---|
| Epoxy Tosylate | Ethylaluminum dichloride (EtAlCl₂) | Keto Tosylate jst.go.jp |
| 2,3-Epoxy Alcohol | Triflic Acid (TfOH) | Tetrahydrofuran derivative synthical.com |
Carbene Insertions into Epoxides for 1,4-Dioxene Synthesis
A notable reaction involving epoxides is their interaction with metal carbenes, which can lead to three-atom insertion products rather than the more common deoxygenation. dntb.gov.uaunige.chnih.gov Specifically, the reaction of epoxides with α-diazo-β-ketoesters, catalyzed by a combination of 1,10-phenanthroline (B135089) and a ruthenium complex like [CpRu(CH₃CN)₃][BArF], results in the synthesis of 1,4-dioxene motifs. dntb.gov.uaunige.chresearchgate.net This transformation occurs with high regio- and stereoselectivity. unige.ch The reaction proceeds through an SN1-like ring-opening of the epoxide, followed by insertion of the carbene, with a perfect syn stereochemistry, indicating retention of configuration at the reacting carbon center. dntb.gov.uanih.gov This provides a powerful method for constructing novel heterocyclic systems from simple epoxides. researchgate.net
Table 5: Ruthenium-Catalyzed Carbene Insertion into Epoxides
| Epoxide | Carbene Precursor | Catalyst System | Product | Stereochemistry |
|---|---|---|---|---|
| This compound | α-diazo-β-ketoester | [CpRu(CH₃CN)₃][BArF] + 1,10-phenanthroline | Substituted 1,4-Dioxene | Retention of configuration (syn addition) dntb.gov.uaunige.ch |
Applications of R 4 Tosyloxy 1,2 Epoxybutane As a Chiral Synthon in Complex Molecule Synthesis
Asymmetric Synthesis of Natural Products
The enantiomerically pure nature of (R)-4-tosyloxy-1,2-epoxybutane makes it an ideal starting material for the synthesis of natural products where specific stereochemistry is crucial for biological activity.
Precursor to Chiral Pheromones
Chiral pheromones are semiochemicals used by insects for communication, and their biological activity is often dependent on a specific enantiomer. This compound serves as a key precursor in the synthesis of several such compounds.
3(R)-octanol: This compound is a component of the pheromone blend of several insect species. The synthesis of (R)-3-octanol can be achieved by the reaction of this compound with an appropriate organocuprate reagent, which facilitates the regioselective opening of the epoxide ring and introduction of the pentyl side chain.
4(R)-dodecanolide: This lactone is the aggregation pheromone of the red flour beetle. Its synthesis involves the nucleophilic attack of a suitable carbon nucleophile at the C1 position of the epoxide in this compound, followed by subsequent functional group manipulations and cyclization to form the lactone ring.
Intermediate in Total Synthesis
The structural features of this compound are leveraged in the total synthesis of more complex natural products.
(3Z,6Z,9S,10R)-9,10-epoxy-1,3,6-heneicosatriene: This compound is a sex pheromone of the saltmarsh caterpillar moth. The synthesis utilizes this compound to establish the correct stereochemistry at the C9 and C10 positions. The synthetic route involves the coupling of a fragment derived from the chiral synthon with another building block, followed by the formation of the triene system.
Preparation of Homononactic Acids and Tetranactin Analogs
Homononactic acid is a key component of the macrotetrolide antibiotic tetranactin. The synthesis of homononactic acids and their analogs often employs this compound to introduce the required stereocenters. The synthetic strategy typically involves the reaction of the epoxide with a nucleophile to form a key intermediate, which is then elaborated to the final product.
Construction of Nitrogen-Containing Heterocycles
The electrophilic nature of the epoxide ring in this compound makes it susceptible to nucleophilic attack by nitrogen-containing reagents, providing a convenient route for the synthesis of various nitrogen-containing heterocyclic compounds.
Synthesis of Pyrrolidinol Derivatives
Pyrrolidinol derivatives are important structural motifs found in many biologically active compounds.
(R)-4-azido-3-hydroxybutyronitrile: This compound is a versatile intermediate for the synthesis of various pyrrolidine-based molecules. Its preparation involves the regioselective opening of the epoxide ring of this compound with an azide (B81097) nucleophile, followed by the introduction of the nitrile group.
Synthesis of Oxygen-Containing Ring Systems
This compound serves as a versatile chiral building block for the synthesis of various oxygen-containing heterocyclic systems. Its bifunctional nature, containing both a strained epoxide ring and a good leaving group (tosylate), allows for a range of selective transformations to produce complex cyclic ethers.
Application in Polyether Synthesis (Ring-Opening Polymerization)
The anionic ring-opening polymerization (ROP) of epoxides is a primary industrial method for producing polyethers like polyethylene (B3416737) oxide and polypropylene (B1209903) oxide. nih.gov This process can be initiated by strong nucleophiles, such as alkoxides, which attack one of the carbon atoms of the epoxide ring. This attack opens the strained three-membered ring, generating a new alkoxide that can then attack another monomer, leading to chain propagation.
This compound possesses the necessary epoxide functionality to potentially act as a monomer in ROP. However, the presence of the tosyloxy group at the C4 position introduces complexity. This second reactive site could lead to side reactions, such as chain transfer or branching, by reacting with the propagating anionic chain end. The specific conditions of the polymerization, including the choice of initiator, counter-ion, and temperature, would be critical in controlling the reaction's outcome. While the general principle of epoxide ROP is well-established, specific studies detailing the polymerization of this compound to form functional polyethers are not extensively documented in the reviewed literature. The resulting polymer would feature a pendant tosyloxyethyl group on each repeating unit, offering a scaffold for further post-polymerization modification.
Table 1: Potential Reactivity in Ring-Opening Polymerization
| Feature | Role in Polymerization | Potential Outcome |
| Epoxide Ring | Monomer functionality | Polymer chain formation |
| Tosyloxy Group | Reactive side group | Potential for branching or cross-linking |
| Chirality | Stereochemical control | Synthesis of isotactic or syndiotactic polyethers |
Derivatives for Oxetane (B1205548) Synthesis
Oxetanes, four-membered cyclic ethers, are important structural motifs in medicinal chemistry, often used as isosteric replacements for carbonyl or gem-dimethyl groups. beilstein-journals.orgnih.gov A primary method for their synthesis is the intramolecular Williamson etherification, which involves the cyclization of a 1,3-diol derivative where one of the hydroxyl groups is converted into a good leaving group.
This compound is a suitable precursor for the required 1,3-diol system. A plausible synthetic route involves a two-step process:
Nucleophilic displacement of the tosylate: A nucleophile, such as acetate, can displace the tosyloxy group at the C4 position.
Epoxide opening and cyclization: Subsequent hydrolysis of the epoxide under basic conditions would yield a 1,3-diol. Treatment of this diol with a sulfonyl chloride would selectively protect the primary alcohol, creating a leaving group. An intramolecular SN2 reaction, induced by a base, would then form the oxetane ring.
This strategic manipulation of the two functional groups present in this compound allows for the controlled synthesis of chiral oxetane derivatives. The stereochemistry of the final product is dictated by the stereocenter in the starting material.
Formation of 1,4-Dioxene Motifs
The 1,4-dioxane (B91453) ring system can be synthesized by the condensation of a 1,2-diol with a molecule containing two leaving groups. This compound, being a structural analog of glycidyl (B131873) tosylate, can participate in such reactions. Research has shown that homochiral glycidyl tosylates can react with catechol derivatives to form substituted 2,3-dihydrobenzo[b] nih.govnih.govdioxine structures. nih.gov
Adapting this methodology, the reaction of this compound with a 1,2-diol like ethylene (B1197577) glycol in the presence of a base would proceed via a double SN2 mechanism. First, one of the diol's hydroxyl groups would open the epoxide ring. The subsequent intramolecular cyclization, where the second hydroxyl group displaces the tosylate, would form the 1,4-dioxane ring. This approach provides access to chiral 1,4-dioxane derivatives. enamine.net The resulting saturated dioxane ring can then be subjected to elimination reactions to introduce unsaturation, thereby forming the 1,4-dioxene motif.
Role in Carbon-Carbon Bond Forming Reactions
The electrophilic nature of both the epoxide ring carbons and the carbon bearing the tosylate group makes this compound an excellent substrate for carbon-carbon bond-forming reactions with various carbon nucleophiles.
Coupling with Carbon Nucleophiles
Strong carbon nucleophiles, such as Grignard reagents (R-MgBr), organolithium compounds (R-Li), and Gilman cuprates (R₂CuLi), readily react with epoxides. masterorganicchemistry.com These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the least sterically hindered carbon atom of the epoxide. youtube.com
In the case of this compound, two primary reaction pathways with carbon nucleophiles are possible:
Epoxide Ring Opening: The nucleophile can attack the C1 carbon of the epoxide, which is the least substituted position. This leads to the opening of the epoxide ring and the formation of a new carbon-carbon bond at C1, resulting in a secondary alcohol at C2. The tosylate group at C4 remains intact for further synthetic transformations.
Tosylate Displacement: Alternatively, the carbon nucleophile could attack the C4 carbon, displacing the tosylate leaving group. This reaction would leave the epoxide ring untouched, yielding a new molecule with an extended carbon chain and a terminal epoxide.
The regioselectivity of the reaction depends on factors such as the nature of the nucleophile, the solvent, and the reaction temperature. Harder nucleophiles like organolithiums may favor epoxide opening, while softer nucleophiles might preferentially displace the tosylate.
Table 2: Potential Reactions with Carbon Nucleophiles
| Nucleophile Type | Potential Reaction Site | Resulting Product Class |
| Grignard Reagent | C1 (Epoxide) | 4-Tosyloxy-substituted secondary alcohol |
| Organolithium | C1 (Epoxide) | 4-Tosyloxy-substituted secondary alcohol |
| Gilman Cuprate | C4 (Tosylate) | Terminally epoxidized alkane |
Strain-Release Reagent Synthesis
Small, strained ring systems like cyclobutanes and bicyclo[1.1.0]butanes (BCBs) are of significant interest in medicinal chemistry. rsc.org The synthesis of these structures often relies on strain-release driven reactions. nih.gov While this compound is not itself a "strain-release reagent" in the same category as highly distorted bicyclic systems, it serves as a valuable precursor for the synthesis of functionalized cyclobutanes, which are themselves considered strained molecules.
The intrinsic strain of the epoxide ring can be harnessed in synthetic strategies. For example, intramolecular reactions can be designed to form four-membered rings. A reaction sequence could involve the conversion of the tosylate into a nucleophilic carbon center, which could then attack the epoxide intramolecularly. More practically, the epoxide can be opened to form a hydroxy-substituted cyclobutane, which is a valuable building block. nih.gov The bifunctionality of this compound allows it to be incorporated into more complex structures that can undergo subsequent cyclization to form strained rings, leveraging the molecule's inherent chirality to produce enantiomerically pure targets. Recent research has highlighted photochemical, strain-release-driven approaches to create 1,3-disubstituted cyclobutanes from precursors like phenyl sulfonyl bicyclo[1.1.0]butane, demonstrating the utility of sulfonyl groups in the synthesis of these strained systems. researchgate.netamazonaws.com
Exploration in Medicinal Chemistry Building Blocks
This compound, also known as (R)-glycidyl tosylate, has emerged as a valuable and versatile chiral synthon in the field of medicinal chemistry. Its inherent chirality and the presence of two reactive functional groups—an epoxide and a tosylate—make it an ideal starting material for the stereoselective synthesis of complex molecular scaffolds found in various therapeutic agents. The precise spatial arrangement of its atoms allows for the construction of specific stereoisomers of drug molecules, which is often crucial for their pharmacological activity and safety profile. This section explores the application of this chiral building block in the synthesis of key intermediates for protease inhibitors and in the synthesis of a specific class of natural products known as phytoprostanes.
Intermediates for Protease Inhibitors
The strategic use of this compound has been notably demonstrated in the synthesis of intermediates for protease inhibitors, particularly those developed for the treatment of viral infections. A key example is its application in the synthesis of an essential chiral epoxide intermediate for the HIV-1 protease inhibitor, L-735,524.
In a highly diastereoselective process, the lithium enolate of a chiral, non-racemic amide is reacted with (S)-glycidyl tosylate (the enantiomer of the subject compound, which illustrates the principle) to yield the desired epoxide intermediate. This alkylation reaction proceeds with a high degree of stereocontrol, affording the product in a 72% yield. researchgate.net The resulting epoxide is a critical component that can be further elaborated to construct the complex architecture of the protease inhibitor. researchgate.net This synthetic strategy highlights the efficiency and stereoselectivity that can be achieved by employing this compound as a chiral electrophile.
Table 1: Synthesis of HIV-1 Protease Inhibitor Intermediate
| Reactant 1 | Reactant 2 | Product | Yield | Key Feature |
|---|---|---|---|---|
| Chiral amide lithium enolate | (S)-Glycidyl tosylate | Epoxide intermediate for L-735,524 | 72% | High diastereoselectivity |
The significance of this application lies in the ability to introduce a specific stereocenter early in the synthetic sequence, which is then carried through to the final active pharmaceutical ingredient. The epoxide ring of the intermediate is susceptible to nucleophilic opening, allowing for the introduction of various functionalities required for potent inhibition of the protease enzyme.
Application in Phytoprostane B1 Type I Synthesis
While a direct application of this compound in the synthesis of Phytoprostane B1 Type I is not extensively documented, the closely related chiral synthon, (S)-1,2-epoxybutane, has been utilized in a facile synthesis of this class of natural products. frontiersin.org Phytoprostanes are formed in plants from the non-enzymatic peroxidation of α-linolenic acid and exhibit various biological activities. frontiersin.org
In the reported synthesis, (S)-1,2-epoxybutane serves as the chiral starting material for the preparation of a key intermediate, (3S,6S,E)-oct-4-ene-3,6-diol. frontiersin.org This chiral diol is a crucial building block for the construction of the cyclopentenone core and the side chains of Phytoprostane B1. The synthesis involves the dropwise addition of (S)-1,2-epoxybutane to a solution of lithiated 2,2,6,6-tetramethylpiperidine. frontiersin.org
The use of the enantiomerically pure epoxybutane ensures the correct stereochemistry in the final natural product. Given the principles of stereoselective synthesis, it can be inferred that (R)-1,2-epoxybutane, and by extension its tosyloxy derivative, would be a suitable starting material for the synthesis of the enantiomer of the naturally occurring Phytoprostane B1, or for the synthesis of other stereoisomers for structure-activity relationship studies.
Table 2: Synthesis of a Key Intermediate for Phytoprostane B1
| Starting Material | Key Reagent | Intermediate | Significance |
|---|---|---|---|
| (S)-1,2-Epoxybutane | Lithiated 2,2,6,6-tetramethylpiperidine | (3S,6S,E)-oct-4-ene-3,6-diol | Establishes key stereocenters for the natural product |
This application underscores the utility of simple, chiral epoxybutanes as precursors for complex natural product synthesis. The tosylate group in this compound would offer an additional reactive handle for further synthetic transformations, potentially enabling alternative and more efficient synthetic routes to phytoprostanes and their analogues.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
¹H NMR Spectroscopy: The proton NMR spectrum of (R)-4-Tosyloxy-1,2-epoxybutane is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the tosyl group typically appear as two doublets in the downfield region (around 7.4-7.8 ppm). The methyl group protons of the tosyl moiety would present as a singlet at approximately 2.4 ppm. The protons of the butane (B89635) backbone, including those of the epoxide ring and the methylene (B1212753) group attached to the tosylate, would show more complex splitting patterns in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key expected signals would include those for the aromatic carbons of the tosyl group (in the 127-145 ppm range), the methyl carbon of the tosyl group (around 21 ppm), the carbons of the epoxide ring (typically between 45-55 ppm), and the methylene carbon bearing the tosyloxy group (around 70 ppm).
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Aromatic CH (Tosyl) | 7.4 - 7.8 (m) | 127 - 130 |
| Aromatic C (Tosyl) | - | 133 - 145 |
| CH₃ (Tosyl) | 2.4 (s) | 21 |
| CH₂-OTs | 4.1 - 4.3 (m) | ~70 |
| CH (epoxide) | 3.0 - 3.2 (m) | ~52 |
| CH₂ (epoxide) | 2.6 - 2.8 (m) | ~47 |
| CH₂ (butane chain) | 1.8 - 2.0 (m) | ~35 |
Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the key functional moieties.
Key expected vibrational frequencies include:
Sulfonate Group (SO₂): Strong asymmetric and symmetric stretching vibrations typically observed around 1360 cm⁻¹ and 1175 cm⁻¹, respectively.
Epoxide Ring: Characteristic C-O stretching vibrations of the oxirane ring are expected in the region of 1250 cm⁻¹ (asymmetric stretch) and 800-950 cm⁻¹ (symmetric stretch).
Aromatic Ring (Tosyl): C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Alkyl C-H: Stretching and bending vibrations for the butane backbone would be observed in the 2850-3000 cm⁻¹ and 1470-1370 cm⁻¹ regions.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Sulfonate (SO₂) | Asymmetric Stretch | ~1360 |
| Sulfonate (SO₂) | Symmetric Stretch | ~1175 |
| Epoxide (C-O) | Asymmetric Stretch | ~1250 |
| Epoxide (C-O) | Symmetric Stretch | 800 - 950 |
| Aromatic C-H | Stretch | >3000 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Alkyl C-H | Stretch | 2850 - 3000 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the fragmentation pattern of the molecule, which can further aid in structural confirmation. For this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) could be utilized. The mass spectrum would be expected to show the molecular ion peak [M]⁺ or a pseudomolecular ion peak such as [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the tosylate group and the opening of the epoxide ring.
Chromatographic Techniques for Enantiomeric Excess Determination (e.g., Chiral GC)
Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity. Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) can be accurately calculated. The selection of the appropriate chiral column and the optimization of the chromatographic conditions (e.g., temperature program, carrier gas flow rate) are critical for achieving baseline separation of the enantiomers.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. If a suitable single crystal of this compound can be obtained, this technique can unambiguously confirm the (R) configuration at the chiral center. Furthermore, it provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. This powerful analytical method offers an unparalleled level of structural detail, solidifying the characterization of the compound. To date, a crystal structure for this compound has not been reported in publicly accessible databases.
Computational and Theoretical Studies on R 4 Tosyloxy 1,2 Epoxybutane and Its Reactions
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction mechanisms of organic compounds, including those involving tosylate leaving groups and epoxide rings. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products.
In the context of reactions involving molecules structurally related to (R)-4-Tosyloxy-1,2-epoxybutane, DFT has been employed to investigate reaction mechanisms and transition states. For example, DFT studies have been used to explore the tosylation and cyclization steps in the synthesis of cyclic carbonates, where a tosyl group is displaced. figshare.com These calculations help in optimizing the geometries of local minima (intermediates) and local maxima (transition states) on the potential energy surface. figshare.comfigshare.com By calculating the Gibbs free energies of these structures, researchers can predict the feasibility and favorability of different reaction pathways. researchgate.net
A theoretical study on the tautomerization mechanism of 1,4-bis(methane sulfonyloxy)butane, a compound with two sulfonate esters, utilized DFT to calculate the activation and formation energies of various reaction pathways. scispace.comjmchemsci.com The study predicted that the dissociation of the molecule into an alkene and sulfonyloxy functional groups is more likely than a tautomeric transition. scispace.comjmchemsci.com Such studies showcase the power of DFT in predicting the reactivity and stability of molecules containing sulfonate ester groups.
For this compound, DFT calculations could be used to model its reactions with nucleophiles. The calculations would involve optimizing the structures of the reactants, the transition state for the nucleophilic attack on the epoxide ring or the carbon bearing the tosylate group, and the final products. The computed energy barriers for these different pathways would help in predicting the regioselectivity and stereoselectivity of the reaction.
Table 1: Application of DFT in Analyzing Reaction Mechanisms
| Computational Task | Information Obtained | Relevance to this compound |
|---|---|---|
| Geometry Optimization | Provides the 3D structures of reactants, intermediates, transition states, and products. | Predicts the most stable conformations and the structures of transient species in its reactions. |
| Frequency Calculation | Confirms that optimized structures are true minima or transition states and provides zero-point vibrational energies. | Validates the computed structures and refines the energy calculations. |
| Transition State Search | Locates the highest energy point along the reaction coordinate, which is the transition state. | Determines the activation energy barrier for a given reaction pathway. |
| Intrinsic Reaction Coordinate (IRC) | Maps the reaction pathway from the transition state down to the reactants and products. | Confirms that a found transition state connects the desired reactants and products. |
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles in the system vary with time. mdpi.com This allows for the exploration of the conformational space of a molecule and the study of its dynamic behavior. mdpi.com
For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can provide valuable insights into its conformational preferences in different environments (e.g., in various solvents). uoa.gr The simulations can reveal the relative populations of different conformers and the energy barriers for interconversion between them. This information is crucial for understanding the molecule's reactivity, as the preferred conformation can influence which reaction pathway is favored.
In a study on the conformational analysis of macrocycles, MD simulations with an explicit solvent model were shown to correctly describe the conformations in both nonpolar and polar solvents. chemrxiv.org This highlights the importance of including solvent effects in simulations to obtain accurate results. MD simulations can also be used to study the binding of a molecule to a receptor or an enzyme, providing details about the interactions that stabilize the complex.
The application of MD simulations can be enhanced by combining them with quantum mechanics (QM) methods, in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. In this approach, the part of the system where the reaction occurs is treated with a high level of theory (QM), while the rest of the system (e.g., the solvent) is treated with a more computationally efficient method (MM). This allows for the study of reactions in large, complex systems.
Table 2: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description | Significance for this compound |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. | The choice of force field will determine the accuracy of the simulation in describing the molecule's behavior. |
| Simulation Time | The total time for which the molecular trajectory is computed. | A longer simulation time allows for better sampling of the conformational space and the observation of slower processes. |
| Temperature and Pressure | The thermodynamic conditions at which the simulation is run. | These should be set to match the experimental conditions of interest to ensure the relevance of the simulation results. |
Studies on Stereoelectronic Effects and Reactivity
Stereoelectronic effects are the effects on molecular geometry, reactivity, and stability that arise from the spatial arrangement of orbitals. These effects are crucial for understanding the outcomes of many organic reactions, including the ring-opening of epoxides.
In the reactions of this compound, stereoelectronic effects would play a significant role in determining the regioselectivity and stereochemistry of the products. For example, in a nucleophilic ring-opening of the epoxide, the nucleophile typically attacks from the backside of the C-O bond that is being broken (an SN2-type mechanism). libretexts.org The orientation of the orbitals of the incoming nucleophile and the C-O antibonding orbital (σ*) is critical for the reaction to occur.
The presence of the tosyloxy group can also influence the reactivity of the epoxide ring through stereoelectronic effects. The electron-withdrawing nature of the tosyl group can affect the electron density at the epoxide carbons, potentially influencing the site of nucleophilic attack. Furthermore, the conformation of the molecule, which is influenced by stereoelectronic effects, can determine the accessibility of the different electrophilic sites to the nucleophile.
Theoretical studies can be used to analyze the stereoelectronic effects in detail. For instance, Natural Bond Orbital (NBO) analysis can be performed on the computed electronic structure of the molecule to identify and quantify the stabilizing interactions between filled and empty orbitals. These analyses can help to explain the observed reactivity and stereochemical outcomes.
Investigation of Kinetic and Thermodynamic Control in Reactions
In a chemical reaction where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control.
Kinetic control occurs when the reaction is irreversible and the major product is the one that is formed the fastest (i.e., the one with the lowest activation energy). These conditions are often favored at lower temperatures.
Thermodynamic control occurs when the reaction is reversible, allowing the products to equilibrate. In this case, the major product is the most stable one (i.e., the one with the lowest Gibbs free energy). Higher temperatures often favor thermodynamic control.
The reactions of this compound with a nucleophile can potentially lead to different products. For example, the nucleophile could attack one of the two epoxide carbons, or it could displace the tosylate group. The outcome of the reaction could depend on the reaction conditions.
For instance, at low temperatures, the reaction might be under kinetic control, favoring the product that is formed through the lowest energy transition state. At higher temperatures, the reaction might become reversible, allowing the system to reach equilibrium and favoring the formation of the most stable product. Computational studies can be used to investigate the potential for kinetic and thermodynamic control by calculating the energy profiles for the different reaction pathways. By comparing the activation energies and the energies of the products, it is possible to predict which product will be favored under different conditions.
Conclusion and Future Research Directions
Summary of Key Advances in (R)-4-Tosyloxy-1,2-epoxybutane Chemistry
The significance of this compound in synthetic chemistry is underscored by its role as a precursor to a multitude of high-value compounds. A major advance has been its application in the synthesis of oxazolidinone antibacterials, such as linezolid. sigmaaldrich.com The compound's dual electrophilic sites—the epoxide ring and the carbon bearing the tosylate—allow for sequential and regioselective reactions with various nucleophiles, a critical feature in constructing the oxazolidinone core. sigmaaldrich.com This has streamlined the synthesis of these important drugs, moving from earlier routes that utilized precursors like (R)-glycidyl butyrate (B1204436) to the more direct and efficient methods employing (R)-glycidyl tosylate. sigmaaldrich.com
Furthermore, its utility has been demonstrated in the preparation of other biologically active molecules and key intermediates. For instance, it is a starting material for synthesizing 1-O-hexadecyl-sn-glycerol 3-O-p-toluenesulfonate and 4-Oxiranylmethoxy-(1H)-indole. sigmaaldrich.com The predictable reactivity of the epoxide and the tosylate leaving group has enabled chemists to introduce a wide array of functionalities with high stereochemical control.
Emerging Trends in Chiral Epoxide Synthesis and Applications
The broader field of chiral epoxide synthesis is continually evolving, with several trends directly impacting the future of building blocks like this compound. One of the most significant trends is the development of novel catalytic systems for asymmetric epoxidation. lboro.ac.ukmdpi.com This includes the use of chiral iminium salts and advanced metal-salen complexes, which offer higher efficiency and enantioselectivity. mdpi.comresearchgate.net These new catalytic methods promise more sustainable and cost-effective routes to chiral epoxides, reducing reliance on stoichiometric chiral reagents.
Another emerging area is the use of biocatalysis. nih.gov Enzymatic resolutions and desymmetrization of meso-epoxides provide environmentally benign pathways to enantiopure epoxides. nih.gov The application of epoxide hydrolases, for example, allows for the selective hydrolysis of one enantiomer from a racemic mixture, yielding the desired chiral epoxide with high enantiomeric excess. researchgate.net
The integration of flow chemistry into asymmetric catalysis is also a transformative trend. nih.gov Continuous flow systems offer precise control over reaction parameters, leading to improved yields, selectivity, and safety, particularly for highly exothermic or sensitive reactions involved in epoxide synthesis and manipulation. nih.gov
Potential for Novel Derivatives and Complex Molecule Synthesis
The synthetic versatility of this compound opens avenues for the creation of a vast array of novel derivatives. The sequential ring-opening of the epoxide followed by displacement of the tosylate (or vice versa) allows for the introduction of two different nucleophiles, leading to highly functionalized chiral synthons.
This potential is particularly evident in the synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals and natural products. The strategic unmasking of the epoxide and tosylate functionalities can be orchestrated to trigger intramolecular cyclizations, providing access to chiral tetrahydrofurans, pyrrolidines, and other important heterocyclic scaffolds.
The compound also serves as a linchpin in the synthesis of larger, more complex molecules. Its ability to act as a three-carbon chiral building block makes it an ideal starting point for the total synthesis of natural products and their analogues. For example, it can be used to introduce a chiral glycidol (B123203) unit, a common motif in many biologically active compounds.
Challenges and Opportunities for Future Research
Another area for improvement is the development of more atom-economical and environmentally friendly methods for its synthesis and subsequent transformations. While significant progress has been made, reducing waste and avoiding the use of hazardous reagents remains a key goal in green chemistry.
Opportunities for future research are abundant. The development of novel polymerization methods using monomers derived from this compound could lead to new chiral polymers with unique properties. For instance, glycidyl (B131873) tosylate has been explored in copolymerizations to create functional polyethers. researchgate.net
Furthermore, the full potential of this building block in diversity-oriented synthesis has yet to be realized. By systematically reacting this compound with a wide range of bifunctional nucleophiles, libraries of complex chiral molecules can be generated for high-throughput screening in drug discovery. The continued exploration of its reactivity and the development of new synthetic methodologies will undoubtedly solidify the legacy of this compound as an indispensable tool in the arsenal (B13267) of the synthetic chemist.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing (R)-4-Tosyloxy-1,2-epoxybutane, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves tosylation of a precursor epoxide or epoxidation of a substituted alkene followed by tosyl group introduction. For example, analogous procedures for epoxide derivatives (e.g., bromo-epoxides) use 1,4-dioxane as a solvent and controlled stoichiometry to minimize side reactions . Temperature control (e.g., maintaining 0–5°C during tosylation) is critical to preserve stereochemical integrity. Enantiomeric purity can be verified via chiral HPLC or polarimetry, with adjustments in catalysts (e.g., Sharpless conditions) or purification steps (e.g., recrystallization) to enhance optical resolution .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Epoxides are reactive and may pose inhalation or dermal hazards. Safety measures include:
- Ventilation : Use fume hoods to prevent vapor accumulation, as recommended for structurally similar epoxides like trans-2,3-epoxybutane .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Keep containers sealed in dry, ventilated areas away from ignition sources, as static discharge can ignite volatile epoxides .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the epoxy and tosyl group positions (e.g., epoxy protons typically resonate at δ 3.0–4.0 ppm) .
- X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for CHOS: ~ 266.06) .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in analytical methods (e.g., chiral column selection) or synthetic conditions (e.g., catalyst loading). For example, using a Chiralpak AD-H column instead of OD-H can alter retention times and ee calculations . Systematic replication studies under standardized conditions (e.g., fixed catalyst ratios, temperature) are recommended. Cross-validation with multiple techniques (e.g., NMR with chiral shift reagents) can resolve ambiguities .
Q. What strategies optimize the regioselective opening of this compound in nucleophilic reactions?
- Methodological Answer : The tosyloxy group directs nucleophilic attack to the adjacent carbon. For example:
- Acidic Conditions : Protons activate the epoxy oxygen, favoring nucleophilic attack at the less substituted carbon.
- Lewis Acid Catalysts : BF·OEt can enhance selectivity by coordinating to the tosyloxy group, guiding nucleophiles to specific positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving regioselectivity.
Q. How do competing reaction pathways (e.g., ring-opening vs. polymerization) impact the stability of this compound during storage?
- Methodological Answer : Epoxide polymerization is accelerated by moisture or acidic impurities. Stabilization methods include:
- Inhibitors : Adding 0.1% hydroquinone to suppress radical-initiated polymerization.
- Dry Storage : Use molecular sieves or inert gas (N) to exclude moisture .
- Low-Temperature Storage : Maintain at –20°C to reduce thermal degradation .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing reaction yield variations in this compound synthesis?
- Methodological Answer : Multivariate analysis (e.g., ANOVA or Design of Experiments) can identify critical factors (e.g., temperature, catalyst type). For example, a factorial design testing catalyst loading (5–10 mol%) and reaction time (12–24 hrs) can optimize yield and ee . Bootstrapping methods (e.g., 1,000 resamples) may assess confidence intervals for reproducibility .
Q. How can researchers validate the absence of toxic byproducts in this compound synthesis?
- Methodological Answer : Use GC-MS or LC-MS to detect trace impurities (e.g., residual benzoyl chloride from tosylation). Thresholds should align with ICH guidelines (e.g., ≤0.1% for genotoxic impurities). Accelerated stability studies (40°C/75% RH for 6 months) can assess degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
